3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone
CAS No.: 898781-55-0
Cat. No.: VC2286710
Molecular Formula: C17H15F3OS
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898781-55-0 |
|---|---|
| Molecular Formula | C17H15F3OS |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 3-(4-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
| Standard InChI | InChI=1S/C17H15F3OS/c1-22-15-8-5-12(6-9-15)7-10-16(21)13-3-2-4-14(11-13)17(18,19)20/h2-6,8-9,11H,7,10H2,1H3 |
| Standard InChI Key | ZZMTWMHZTOGMHL-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone belongs to a class of organofluorine compounds characterized by the presence of a trifluoromethyl group at the 3' position of one phenyl ring. This compound features a propiophenone backbone with a 4-thiomethylphenyl group attached at the 3-position and a trifluoromethyl group at the 3' position of the other phenyl ring. The related structural isomers have their trifluoromethyl groups at different positions (2' or 4'), which would result in different three-dimensional arrangements and potentially different biochemical interactions. The presence of the trifluoromethyl group, regardless of position, imparts unique properties to these compounds, making them valuable in various applications and research contexts. The sulfur-containing thiomethyl group at the 4-position of one phenyl ring adds another dimension to the compound's chemical behavior, potentially affecting its reactivity, solubility, and biological interactions.
Structural Comparison with Analogs
The table below compares the key properties of 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone with its structural analogs:
| Property | 4'-Trifluoromethyl Analog | 2'-Trifluoromethyl Analog | 3'-Trifluoromethyl Analog (Target Compound) |
|---|---|---|---|
| CAS No. | 898781-57-2 | 898781-53-8 | Not specified in sources |
| Molecular Formula | C₁₇H₁₅F₃OS | C₁₇H₁₅F₃OS | C₁₇H₁₅F₃OS (Predicted) |
| Molecular Weight | 324.4 g/mol | 324.4 g/mol | 324.4 g/mol (Predicted) |
| IUPAC Name | 3-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | 3-(4-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | 3-(4-methylsulfanylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one (Predicted) |
| CF₃ Position | 4' position | 2' position | 3' position |
All three compounds share the same molecular formula and weight but differ in the position of the trifluoromethyl group . This positional isomerism could lead to distinct differences in their biological activities, receptor binding affinities, and metabolic profiles. The position of substituents on aromatic rings is known to significantly influence a compound's three-dimensional structure and its interactions with biological systems.
Synthesis Methods and Chemical Relationships
Related Compounds and Structural Family
The compound belongs to a broader family of trifluoromethylated propiophenones, which represent an important class in medicinal chemistry and materials science. These compounds are characterized by their propiophenone backbone with various substituents that modify their properties and potential applications. The 2' and 4' analogs (with CAS numbers 898781-53-8 and 898781-57-2, respectively) are closely related compounds that differ only in the position of the trifluoromethyl group. The PubChem database indicates that these compounds are part of a larger group of fluorinated organic compounds, which have gained significant attention in drug discovery and development due to their enhanced metabolic stability and membrane permeability . The presence of the thiomethyl group adds another dimension to their chemical diversity and potential applications.
Applications and Research Significance
Research Areas and Current Investigations
Current research involving trifluoromethylated compounds like 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone spans several areas, including pharmaceutical research, fluorescent probe development, and antiviral/antibiotic investigations . These compounds are valued in research settings for their unique properties and potential applications in diverse fields. The search results indicate that similar compounds are categorized under "Pharmaceutical Research," "Antibiotic and Antivirus," and "Fluorescent Probe/Staining" categories, suggesting a broad range of research applications . The specific research utility of the 3' isomer might differ from its 2' and 4' counterparts due to the different spatial arrangement of the trifluoromethyl group, potentially affecting its binding to biological targets or its photophysical properties if used as a fluorescent probe.
Computational and Structural Data
Molecular Descriptors and Computational Properties
Based on data from structural analogs, 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone would likely have specific molecular descriptors important for computational studies and structure-activity relationship analyses. The XLogP3 value is predicted to be approximately 4.9, indicating high lipophilicity . The compound would have zero hydrogen bond donors and approximately 5 hydrogen bond acceptors, with a topological polar surface area of around 42.4 Ų . These properties are crucial for predicting the compound's behavior in biological systems, including membrane permeability, bioavailability, and potential drug-likeness. The rotatable bond count would be approximately 5, suggesting a moderate degree of conformational flexibility . This flexibility could affect how the compound interacts with biological targets, potentially allowing it to adapt its conformation to fit binding sites.
Future Research Directions
Exploration of Structure-Activity Relationships
Future research on 3-(4-Thiomethylphenyl)-3'-trifluoromethylpropiophenone and its structural isomers could focus on establishing structure-activity relationships to understand how the position of the trifluoromethyl group affects biological activity. Comparative studies of the 2', 3', and 4' isomers could provide valuable insights into how subtle structural changes influence receptor binding, enzyme inhibition, or other biological effects. This research could involve computational modeling to predict binding modes and affinities, followed by experimental validation using appropriate bioassays. Such studies would contribute to the broader understanding of how fluorinated compounds interact with biological systems and could guide the design of more effective therapeutic agents or research tools.
Development of Novel Applications
The unique properties of trifluoromethylated compounds suggest potential for developing novel applications beyond those currently explored. For instance, the combination of the trifluoromethyl group with the thiomethyl functionality could be exploited for developing selective ligands for specific protein targets or as components in advanced materials with unique properties. There is also potential for exploring these compounds as building blocks for more complex molecular architectures or as tools for chemical biology research. The development of synthetic methodologies specifically optimized for producing the 3' isomer would be valuable for researchers interested in exploring the unique properties of this particular compound.
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